N-(6-chloro-3-iodopyridin-2-yl)pivalamide
Overview
Description
N-(6-chloro-3-iodopyridin-2-yl)pivalamide (CIP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been studied for its various biological activities.
Scientific Research Applications
Chemical Properties and Reactivity
N-(6-chloro-3-iodopyridin-2-yl)pivalamide exhibits reactivity with various compounds, reflecting its potential in chemical synthesis. For instance, its behavior towards electrophilic compounds in different solvents has been studied, revealing the formation of several derivatives through nucleophilic reactions. These derivatives are evaluated for their antibacterial properties against various bacteria, indicating their potential in medicinal chemistry and drug design (Al-Romaizan, 2019).
Catalysis and Polymer Synthesis
In the context of catalysis, N-(6-chloro-3-iodopyridin-2-yl)pivalamide is involved in the synthesis of heterometallic coordination polymers, showcasing its role in the development of materials with unique structural, sorption, and catalytic properties (Sotnik et al., 2015). These materials hold significance in areas like gas storage, separation technologies, and as catalysts in various chemical reactions.
Structural Analysis and Crystallography
The compound also serves as an interesting subject in crystallography and molecular structure analysis. Studies focusing on its molecular structure have revealed insights into its conformation and stability, driven by intramolecular hydrogen bonding (Atalay et al., 2016). Such analyses are crucial in understanding the compound's behavior and potential applications in material science and pharmaceuticals.
Biological Evaluation and Molecular Modeling
N-(6-chloro-3-iodopyridin-2-yl)pivalamide has been the subject of biological evaluation and molecular modeling studies. For instance, research involving the synthesis, characterization, and evaluation of derivatives of this compound has demonstrated their inhibition activity against various enzymes, highlighting their potential in drug development and therapeutic applications (Saeed et al., 2022).
Other Applications
Additional research has explored its use in the development of novel PET radioligands for imaging specific receptors (Gao et al., 2016), as well as its involvement in various chemical synthesis processes, like the β-arylation of amides (Zhao & Lu, 2018). These studies underscore the compound's versatility and importance in a wide range of scientific fields.
properties
IUPAC Name |
N-(6-chloro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIN2O/c1-10(2,3)9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,1-3H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQCDMGMWAACSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-3-iodopyridin-2-yl)pivalamide |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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